Regioisomeric Carboxamide Position: Pyridine-4-carboxamide vs. Pyridine-3-carboxamide (WAY-638430)
The target compound bears a pyridine-4-carboxamide (isonicotinamide) moiety, whereas WAY-638430 (CAS 794563-45-4) is the pyridine-3-carboxamide (nicotinamide) regioisomer . This positional difference shifts the carboxamide nitrogen from the 4-position to the 3-position on the terminal pyridine ring, altering the spatial orientation of the hydrogen-bond donor/acceptor pharmacophore. WAY-638430 is commercially annotated as an antimycobacterial and antiplasmodial agent with -80°C storage requirements, while the 4-carboxamide target compound is structurally encompassed within PIM kinase inhibitor patent claims (EP2945939), suggesting divergent biological target preferences driven by regiochemistry [1].
| Evidence Dimension | Carboxamide substitution position on terminal pyridine ring |
|---|---|
| Target Compound Data | Pyridine-4-carboxamide (isonicotinamide) at thiazole 2-N position; CAS 924115-30-0 |
| Comparator Or Baseline | WAY-638430: Pyridine-3-carboxamide (nicotinamide) at thiazole 2-N position; CAS 794563-45-4 |
| Quantified Difference | Regioisomeric shift from 4-carboxamide to 3-carboxamide; distinct biological annotation: PIM kinase inhibitor scope vs. antimycobacterial/antiplasmodial agent |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry entries; biological annotation derived from patent scope (EP2945939) and vendor product descriptions |
Why This Matters
A user requiring PIM kinase inhibitory scaffold should select the 4-carboxamide regioisomer; a user screening for antimycobacterial activity should start with WAY-638430—these are not interchangeable despite identical molecular formula.
- [1] Xue, C.-B., Li, Y.-L., et al. (Incyte Corp.). Thiazolecarboxamides and Pyridinecarboxamide Compounds Useful as PIM Kinase Inhibitors. EP2945939A1, 2015. View Source
